2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-1-3-9(4-2-8)18-11(24)7-25-13-21-20-12-19-10(23)5-6-22(12)13/h1-6H,7H2,(H,18,24)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUXZKLTASGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the triazolopyrimidine core is of interest due to its potential biological activity. Compounds containing this core have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Table 1: Molecular and Structural Comparison
Implications :
- The dimethyl groups in CAS 891135-81-2 may enhance metabolic stability by blocking oxidative sites but could reduce solubility.
Broader Structural Class: Diazaspiro Carboxamides (Patent EP 4 374 877 A2)
Key differences include:
- Core Structure: Diazaspiro[4.5]decene vs. triazolopyrimidinone.
- Substituents: Difluorobenzyl and pyrimidinyl groups in the patent compounds suggest divergent target selectivity (e.g., kinase isoforms) compared to the simpler triazolopyrimidinone scaffold .
Functional Comparison :
- The diazaspiro compounds likely exhibit broader steric interactions due to their complex bicyclic cores, whereas the target compound’s planar triazolopyrimidinone may favor deeper ATP-binding pocket penetration.
- Both classes utilize trifluoromethylphenyl groups for hydrophobic anchoring, but the patent compounds incorporate additional fluorinated pyrimidines for enhanced π-π stacking .
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are available in the provided evidence. However, analogs like CAS 891135-81-2 and the patent compounds suggest that trifluoromethyl/trifluoromethoxy groups and core substitutions modulate potency and selectivity .
- Synthetic Challenges: The target compound’s unsubstituted triazolopyrimidinone core may simplify synthesis compared to dimethyl-substituted analogs but could limit tunability.
Biological Activity
The compound 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS Number: 877637-94-0) is a synthetic derivative belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O2S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 877637-94-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes and modulate receptor activities, which can disrupt normal cellular processes. The exact pathways involved depend on the specific biological context and target molecules.
Anticancer Activity
Recent studies have reported promising anticancer properties for triazolopyrimidine derivatives. In vitro assays demonstrated that compounds similar to 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer Cell Line) :
- Mechanisms of Action :
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against several pathogenic bacteria:
- Efficacy Against Bacteria : Studies have indicated that derivatives exhibit significant antibacterial activity comparable to standard antibiotics .
- Mechanism : The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Study 1: Anticancer Efficacy
A study conducted on triazolopyrimidine derivatives demonstrated that compounds with similar structures exhibited significant anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Testing
Another research effort focused on the antibacterial properties of related triazole derivatives found that certain compounds displayed effective inhibition against multiple strains of bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
